Cas no 1196-38-9 (1,2,3,4-tetrahydroisoquinolin-1-one)
1196-38-9 structure
Product Name:1,2,3,4-tetrahydroisoquinolin-1-one
Numero CAS:1196-38-9
MF:C9H9NO
MW:147.173862218857
MDL:MFCD00853963
CID:41024
PubChem ID:150896
Update Time:2025-11-01
1,2,3,4-tetrahydroisoquinolin-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,4-Dihydroisoquinolin-1(2H)-one
- CHEMPACIFIC 43808
- 1-oxo-1,2,3,4-tetrahydroisoquinoline
- 3,4-DIHYDRO-1(2H)-ISOQUINOLINONE
- 3,4-Dihydro-1-isoquinolinone
- 3,4-Dihydro-2H-isoquinolin-1-one
- 1(2H)-Isoquinolinone,3,4-dihydro
- 1,2,3,4-tetrahydroisoquinolin-1-one
- 3,4-dihydro-1H-isoquinolin-1-one
- 3,4-dihydroisocarbostyril
- 3,4-DIHYDROISOQUINOLIN-1-ONE
- 3nuu
- 1-Keto-1,2,3,4-tetrahydroisoquinoline
- 1(2H)-Isoquinolinone, 3,4-dihydro-
- Oprea1_511002
- dihydroisoquinolone
- 3,4-dihydroisoquinolin-1-ol
- KSC180Q6J
- hydroxy-3,4-dihydroisoquinoline
- SCHEMBL67710
- 7R-1504
- CHEMBL1688212
- AB07451
- BDBM50339016
- SY021304
- SCHEMBL11267501
- MFCD00853963
- AC-5218
- AM20020275
- EN300-43275
- BCP27476
- AKOS002232785
- CS-W008863
- Q27461749
- 3,4-dihydroisoquinoline-1(2H)-one
- AKOS003625709
- J-511194
- Z56801375
- YWPMKTWUFVOFPL-UHFFFAOYSA-N
- F2189-0996
- FT-0600427
- DTXSID40152517
- 1196-38-9
- JOZ
- DB-217787
- STK926192
- DB-011138
-
- MDL: MFCD00853963
- Inchi: 1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11)
- Chiave InChI: YWPMKTWUFVOFPL-UHFFFAOYSA-N
- Sorrisi: O=C1C2C=CC=CC=2CCN1
Proprietà calcolate
- Massa esatta: 147.06800
- Massa monoisotopica: 147.068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 167
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 1.2
- Superficie polare topologica: 29.1
Proprietà sperimentali
- Densità: 1.142
- Punto di ebollizione: 388.1°C at 760 mmHg
- Punto di infiammabilità: 226.5 °C
- Indice di rifrazione: 1.564
- PSA: 29.10000
- LogP: 1.30130
1,2,3,4-tetrahydroisoquinolin-1-one Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C
1,2,3,4-tetrahydroisoquinolin-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076493-250mg |
3,4-Dihydroisoquinolin-1(2H)-one |
1196-38-9 | 98% | 250mg |
£14.00 | 2022-03-01 | |
| Fluorochem | 076493-1g |
3,4-Dihydroisoquinolin-1(2H)-one |
1196-38-9 | 98% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 076493-5g |
3,4-Dihydroisoquinolin-1(2H)-one |
1196-38-9 | 98% | 5g |
£118.00 | 2022-03-01 | |
| Fluorochem | 076493-10g |
3,4-Dihydroisoquinolin-1(2H)-one |
1196-38-9 | 98% | 10g |
£187.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822155-5g |
3,4-Dihydro-2H-isoquinolin-1-one |
1196-38-9 | 97% | 5g |
749.00 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0056-1g |
3,4-Dihydro-2H-isoquinolin-1-one |
1196-38-9 | 96% | 1g |
424.02CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0056-5g |
3,4-Dihydro-2H-isoquinolin-1-one |
1196-38-9 | 96% | 5g |
1272.06CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0056-25g |
3,4-Dihydro-2H-isoquinolin-1-one |
1196-38-9 | 96% | 25g |
4240.21CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13913-25g |
3,4-dihydro-2h-isoquinolin-1-one |
1196-38-9 | 95 | 25g |
$500 | 2021-06-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 072705-5g |
1,2,3,4-tetrahydroisoquinolin-1-one |
1196-38-9 | 95+% | 5g |
11605CNY | 2021-05-08 |
1,2,3,4-tetrahydroisoquinolin-1-one Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:1196-38-9)1,2,3,4-tetrahydroisoquinolin-1-one
Numero d'ordine:A2486
Stato delle scorte:in Stock
Quantità:100g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:17
Prezzo ($):576.0/160.0
Email:sales@amadischem.com
1,2,3,4-tetrahydroisoquinolin-1-one Letteratura correlata
-
Shuai Zou,Shu Geng,Lina Chen,Haitao Wang,Feng Huang Org. Biomol. Chem. 2019 17 380
-
Amrita Mondal,Priyanka Kundu,Moumita Jash,Chinmay Chowdhury Org. Biomol. Chem. 2018 16 963
-
Long Zou,Pinhua Li,Bin Wang,Lei Wang Green Chem. 2019 21 3362
-
4. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionalityP. Nagaraaj,V. Vijayakumar Org. Chem. Front. 2019 6 2570
-
Wen-Tao Wei,Yu Liu,Lin-Miao Ye,Rong-Hui Lei,Xue-Jing Zhang,Ming Yan Org. Biomol. Chem. 2015 13 817
1196-38-9 (1,2,3,4-tetrahydroisoquinolin-1-one) Prodotti correlati
- 22246-00-0(6-Amino-3,4-dihydroisoquinolin-1(2H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1196-38-9)1,2,3,4-tetrahydroisoquinolin-1-one
Purezza:99%/99%
Quantità:100g/25g
Prezzo ($):576.0/160.0